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Compound of Interest

Compound Name: 1-Morpholin-4-ylacetone

Cat. No.: B1337898

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 1-Morpholin-4-ylacetone. Due to the absence of a consolidated public database of
experimental spectra for this specific molecule, the data presented herein is a combination of
predicted values derived from known spectroscopic behaviors of its constituent functional
groups—the morpholine ring and the N-acetonyl substituent—and general principles of organic
spectroscopy. This guide is intended to serve as a reliable reference for the identification and
characterization of 1-Morpholin-4-ylacetone in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 1-Morpholin-4-ylacetone.

Chemical Shift (9,

Multiplicity Number of Protons  Assignment
ppm)
~3.65 t 4H O-(CHz)2-N
~2.50 t 4H O-(CHz2)2-N-(CH2)2
~3.20 S 2H N-CH2-C=0
~2.15 S 3H CHs-C=0
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Predicted in CDClIs at 300 MHz. Chemical shifts are referenced to TMS (4 0.00).

. i 13 i
Chemical Shift (6, ppm) Assignment
~208 C=0
~67 O-(CHa2)2-N
~65 N-CHz2-C=0
~53 O-(CHz2)2-N-(CH2)2
~27 CHs3-C=0

Predicted in CDCIs at 75 MHz.

Table 3: Predicted rared (IR) Al : I

Functional Group

Wavenumber (cm~2) Intensity . .

Vibration
~2960-2850 Strong C-H stretch (aliphatic)
~1715 Strong C=0 stretch (ketone)
~1280-1080 Strong C-O-C stretch (ether)
~1115 Strong C-N stretch (amine)

Predicted for a neat liquid film.

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Ratio Predicted Identity of Fragment
143 [M]* (Molecular lon)

100 [M - CHsCOJ*

86 [Morpholine ring fragment]*

57 [CH2=N(CH2)2]*

43 [CHsCOl*

Predicted for Electron lonization (El) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Actual parameters may need to be optimized based on the specific
instrumentation and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of 1-Morpholin-4-ylacetone in approximately 0.6-0.7
mL of deuterated chloroform (CDCIs) in a clean, dry NMR tube.

e H NMR Acquisition:
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity.

o Acquire the spectrum using a standard pulse sequence with a pulse angle of 30-45
degrees.

o Set the number of scans to 16 or as needed to achieve an adequate signal-to-noise ratio.
o Use a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition:
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o Use the same sample as for *H NMR.

o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker
instruments).

o Set the number of scans to 1024 or higher to achieve a good signal-to-noise ratio, as the
13C isotope has a low natural abundance.

o Employ a relaxation delay of 2-5 seconds.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase the resulting spectrum and perform baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
Tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As 1-Morpholin-4-ylacetone is expected to be a liquid at room
temperature, a neat spectrum can be obtained. Place one drop of the neat liquid between
two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

o Data Acquisition:

[¢]

Record a background spectrum of the empty spectrometer.

[e]

Place the sample holder with the salt plates in the spectrometer's sample compartment.

[e]

Acquire the sample spectrum over a range of 4000-400 cm~1.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final infrared spectrum.
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Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 1-Morpholin-4-ylacetone in a volatile
organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion
or through a gas chromatography (GC) or liquid chromatography (LC) system.

« lonization: Utilize Electron lonization (EI) with a standard electron energy of 70 eV.

e Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight and fragments (e.g., m/z 35-200).

o Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the
molecular ion and major fragment peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 1-Morpholin-4-ylacetone.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-Morpholin-4-ylacetone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337898#key-spectroscopic-data-nmr-ir-ms-for-1-
morpholin-4-ylacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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